molecular formula C9H8Br2O2 B1397736 2,6-Dibromobenzyl acetate CAS No. 1147858-83-0

2,6-Dibromobenzyl acetate

Cat. No.: B1397736
CAS No.: 1147858-83-0
M. Wt: 307.97 g/mol
InChI Key: OQEMWUROKHRRHO-UHFFFAOYSA-N
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Description

2,6-Dibromobenzyl acetate is an organic compound with the molecular formula C₉H₈Br₂O₂. It is characterized by the presence of two bromine atoms attached to the benzene ring and an acetate group attached to the benzyl moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzyl acetate typically involves the bromination of benzyl acetate. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr₃), under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 6 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar bromination techniques. The process involves the continuous flow of reactants through a reactor where bromine and benzyl acetate are mixed in the presence of a catalyst. The reaction mixture is then purified to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 2,6-dibromobenzaldehyde or 2,6-dibromobenzoic acid.

  • Reduction: Reduction reactions can produce 2,6-dibromobenzyl alcohol or 2,6-dibromobenzene.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dibromobenzyl acetate is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in organic synthesis and is employed in the development of new pharmaceuticals, agrochemicals, and materials. Its bromine atoms make it a valuable reagent for further functionalization and the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2,6-Dibromobenzyl acetate exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor for the formation of various derivatives through substitution and addition reactions. The bromine atoms on the benzene ring facilitate electrophilic substitution reactions, while the acetate group can undergo nucleophilic substitution.

Comparison with Similar Compounds

2,6-Dibromobenzyl acetate is similar to other brominated benzyl acetates, such as 2,4-dibromobenzyl acetate and 2,5-dibromobenzyl acetate. its unique substitution pattern at the 2 and 6 positions gives it distinct chemical properties and reactivity compared to these compounds. The presence of two bromine atoms at specific positions on the benzene ring enhances its reactivity and makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2,6-dibromophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMWUROKHRRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731281
Record name (2,6-Dibromophenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147858-83-0
Record name (2,6-Dibromophenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromo-2-(bromomethyl)benzene (27.6 g, 84 mmol), NaOAc (35.5 g, 5 eq.) and dimethylformamide (DMF) (150 mL) was stirred at 100° C. (hot oil bath temperature) for 1.75 h, allowed to cool, and then partitioned between heptane (500 mL) and water (200 mL). After removing the organic layer, the aqueous layer was extracted with heptane (200 mL). The combined organics were washed with H2O (2×300 mL), dried (Na2SO4), filtered, and evaporated to give 24.57 g (yield of 95%) of title product as a colorless oil. This oil contained 13% unreacted starting material but was successfully used without further purification. 1H NMR (300 MHz, CDCl3) δ 2.10 (s, 3H), 5.41 (s, 2H), 7.08 (t, 1H), 7.58 (d, 2H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the solution of 1,3-dibromo-2-bromomethylbenzene (71.3 g) in DMF (300 mL) was added sodium acetate (91.7 g) and the resulting mixture was stirred at 105° C. for 6 h. The mixture was cooled and quenched with water (1500 mL) and extracted with ethyl acetate (1000 mL×2). The combined organic layers were washed with water (1000 mL) and brine (1000 mL), dried over anhydrous sodium sulfate and filtered. The residue was purified by silica gel column (200-300 mesh, eluting with petroleum ether/ethyl acetate 30/1) to give acetic acid 2,6-dibromobenzyl ester as a yellow oil (59.42 g, yield 89%). 1H NMR (300 MHz, d6-DMSO) δ 7.57 (d, J=8.0 Hz, 2H), 7.07 (t, J=7.8 Hz, 1H), 5.41 (s, 2H), 2.11 (s, 3H).
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
91.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 1,3-dibromo-2-(bromomethyl)benzene (3.28 g, 10.0 mmol), potassium acetate (3.93 g, 40.0 mmol) and DMF (100 mL). The solution was stirred at room temperature for 14 h. After that time, the reaction mixture was diluted with water (900 mL) and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford an 88% yield (2.70 g) of 2,6-dibromobenzyl acetate 104g as an off-white solid: mp 62-65° C.; 1H NMR (300 MHz, CDCl3) d 7.57 (d, 2H, J=8.0 Hz), 7.07 (t, 1H, J=7.9 Hz), 5.42 (s, 2H), 2.11 (s, 3H); MS (ESI+)
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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